Superior Enantiomeric Purity from Rh-Catalyzed Asymmetric Hydrogenation
The (3S,4R)-enantiomer is accessible in high enantiomeric excess via a specific, scalable route. A reported large-scale synthesis achieved >99% ee for the target compound, compared to the (3R,4S)-enantiomer which is not formed under these optimized conditions and would require a different catalyst or a resolution step [1]. This method ensures the procurement of material with a well-defined, high-purity stereochemical profile.
| Evidence Dimension | Enantiomeric Purity (Stereochemical Integrity) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | (3R,4S)-3-fluoro-1-methylpiperidin-4-amine (not formed/quantified) |
| Quantified Difference | >99% excess of the desired (3S,4R) enantiomer |
| Conditions | Rh(NBD)2(BF4) / Walphos 003 catalyst system, asymmetric hydrogenation |
Why This Matters
Procuring a single enantiomer with >99% ee is critical for biological reproducibility and eliminating off-target effects from the unwanted stereoisomer.
- [1] Qu, B., Saha, A., Li, G., Zeng, X., Wang, X., Haddad, N., Hou, X., Lorenz, J. C., Wu, L., Pennino, S., Lee, H., Song, J. J., Senanayake, C. H. Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development 2021, 25 (4), 1054-1064. View Source
